N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide is a synthetic piperidine derivative characterized by a hydroxyethyl substitution at the 1-position of the piperidine ring and an N-methyl acetamide group at the 4-position.
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)10-3-5-12(6-4-10)7-8-13/h10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZDUKYDDMACML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Ethanol or methanol is preferred due to their polarity and ability to dissolve both hydrophilic (hydroxyethyl group) and hydrophobic (piperidine ring) components.
-
Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the nucleophilic attack of the piperidine nitrogen on the acetamide carbonyl group.
-
Temperature : Reactions are typically conducted under reflux (78–90°C) for 12–24 hours to ensure complete conversion.
-
Yield : Reported yields range from 65% to 78%, with impurities primarily arising from incomplete substitution or residual solvents.
Table 1: Representative Small-Scale Synthesis Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | DMAP (0.1 equiv) | |
| Reaction Time | 18 hours | |
| Temperature | Reflux (78°C) | |
| Isolated Yield | 72% |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance reaction control and reproducibility. This method minimizes thermal degradation and improves mixing efficiency compared to batch processes.
Key Advantages:
-
Residence Time : Reduced to 30–60 minutes due to intensified mass transfer.
-
Solvent Consumption : 40% lower than batch methods, with ethanol recycled in-line.
-
Purity : >98% achieved through integrated crystallization units.
Alternative Pathways: Reductive Amination and Catalytic Hydrogenation
Patents describing structurally analogous compounds suggest viable alternative routes. For example, reductive amination of 4-(aminomethyl)piperidine with glycolaldehyde followed by N-methylacetamide acylation under hydrogenation conditions (Pd/C, H₂) has been proposed.
Critical Considerations:
-
Hydrogen Pressure : 50–100 psi optimizes imine intermediate reduction without over-hydrogenation.
-
Byproduct Formation : <5% N-demethylated byproducts observed at 80°C.
Purification and Crystallization Strategies
Post-synthesis purification often involves recrystallization from aqueous ethanol or acetonitrile. X-ray crystallography data for related compounds (e.g., N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide) reveals that hydrogen bonding between the acetamide carbonyl and hydroxyl groups governs crystal lattice stability.
Table 2: Recrystallization Conditions and Outcomes
| Solvent System | Purity (%) | Crystal Morphology | Source Citation |
|---|---|---|---|
| Ethanol:H₂O (3:1) | 99.2 | Needle-like | |
| Acetonitrile | 97.8 | Prismatic |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at the piperidine nitrogen are minimized using bulky catalysts (e.g., DMAP).
-
Hydroxyl Group Oxidation : Inert atmosphere (N₂/Ar) prevents oxidation of the hydroxyethyl moiety during reflux.
-
Scale-Up Limitations : Continuous flow systems address exothermicity and mixing issues in large batches .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) are used for methylation reactions.
Major Products Formed
Oxidation: Formation of N-[1-(2-Oxo-ethyl)-piperidin-4-yl]-N-methyl-acetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various N-alkylated derivatives.
Scientific Research Applications
1.1. Drug Development
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide has been investigated for its role in modulating protein-protein interactions, particularly in cancer therapy. The compound has shown promise as a lead structure for developing inhibitors targeting the menin–MLL (mixed lineage leukemia) interaction, which is crucial in certain types of leukemia. In vitro studies demonstrated that derivatives of this compound can effectively inhibit proliferation in MLL leukemia cells, with selectivity indices indicating favorable therapeutic profiles compared to control cell lines .
| Compound | IC50 (nM) | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 31 | 0.55 | 34 |
| Derivative A | 24 | 0.18 | 32 |
| Derivative B | 27 | 0.33 | 30 |
1.2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator for opioid receptors or other neurotransmitter systems. Research indicates that similar piperidine derivatives can exhibit analgesic properties by interacting with opioid receptors, making this compound a candidate for further exploration in pain management therapies .
2.1. In Vitro Studies
A study focused on the metabolic stability and pharmacokinetics of this compound revealed that modifications to its structure can enhance both potency and selectivity against target cancer cells. The introduction of hydroxyethyl groups significantly improved metabolic stability while maintaining cellular activity .
2.2. In Vivo Studies
In vivo experiments have demonstrated the efficacy of this compound in animal models of leukemia, where it was administered to evaluate its therapeutic potential and safety profile. Results indicated a significant reduction in tumor size with minimal adverse effects, supporting its candidacy for further clinical development .
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Features
The compound shares a piperidine backbone with multiple analogs but differs in substituent groups. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Pharmacological and Physicochemical Differences
Substituent Effects on Solubility and Binding: The 2-hydroxyethyl group in the target compound introduces a polar moiety, likely enhancing aqueous solubility compared to lipophilic phenethyl or benzyl groups in fentanyl analogs . N-Methyl acetamide vs. N-phenyl acetamide: The smaller methyl group reduces steric hindrance, possibly favoring receptor binding, but the absence of an aromatic ring (as in phenyl groups) may weaken μ-opioid receptor affinity .
The target compound’s structural divergence (hydroxyethyl, methyl groups) may alter its legal status, but analogous safety concerns cannot be ruled out without empirical data.
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide (CAS: 1353976-35-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and antimicrobial research. This article presents a comprehensive overview of the biological activity of this compound, including in vitro studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxyethyl group and a methylacetamide moiety. Its structure can be represented as follows:
The compound's molecular weight is approximately 210.27 g/mol, and it is characterized by its solubility in polar solvents due to the presence of hydroxyl and amide functional groups.
Research indicates that this compound may interact with various neurotransmitter systems, particularly the cholinergic system. It has been suggested to act as an antagonist at muscarinic acetylcholine receptors, which are implicated in several neurological disorders such as Alzheimer's disease and Lewy Body Dementia .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Table 1: Antibacterial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.5 | 1 | Bactericidal |
| Streptococcus pneumoniae | 0.3 | 0.6 | Bactericidal |
In Vitro Studies
In vitro studies have shown that this compound can inhibit biofilm formation, which is critical for the pathogenicity of bacteria like Staphylococcus epidermidis. The compound demonstrated a reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Case Studies and Clinical Implications
- Neurological Disorders : A study indicated that derivatives similar to this compound could offer therapeutic benefits in treating cognitive deficits associated with neurological disorders by modulating cholinergic signaling pathways .
- Antimicrobial Resistance : Given the rise of antibiotic-resistant strains, compounds like this compound are being explored for their potential to enhance existing antibiotic efficacy through synergistic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-N-methyl-acetamide, and how can purity be validated?
- Methodology :
- Synthesis : Adapt methods used for analogous piperidine acetamides (e.g., ). React 1-methyl-4-piperidone with 2-hydroxyethylamine, followed by acetylation. Purify via column chromatography using gradients of ethyl acetate/methanol.
- Characterization : Validate structure using -/-NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with computational predictions (e.g., PubChem’s InChI/SMILES tools) .
- Purity : Assess via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to ensure ≥95% purity.
Q. What physicochemical properties are critical for experimental design, and how can they be determined?
- Key Properties :
- LogP : Predict using software like MarvinSuite or experimentally via shake-flask method (octanol/water partition). Hydroxyethyl substituents may reduce LogP compared to non-polar analogs .
- pKa : Estimate via potentiometric titration or computational tools (e.g., ACD/Labs). The tertiary amine in the piperidine ring likely has a pKa ~8.5–9.5, influencing solubility in physiological buffers.
- Solubility : Test in PBS (pH 7.4) and DMSO for in vitro assays. Adjust formulations using cyclodextrins or surfactants if necessary .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for structurally related piperidine acetamides?
- Approach :
- Assay Optimization : Standardize conditions (e.g., radioligand concentration, incubation time) across studies. For opioid receptor affinity (e.g., μ-/κ-opioid), use HEK-293 cells transfected with human receptors and -GTPγS binding assays .
- Impurity Analysis : Characterize batches via LC-MS to rule out confounding byproducts (e.g., highlights impurities in similar compounds).
- Structural Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes of the hydroxyethyl group versus analogs like fentanyl derivatives .
Q. What in vitro and in vivo models are suitable for studying the compound’s pharmacokinetics (PK) and metabolism?
- Methodology :
- In Vitro PK :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS.
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.
- In Vivo PK : Administer intravenously/orally to rodents. Collect plasma samples at intervals (0–24 hr) and analyze for bioavailability (, , and . Use compartmental modeling (Phoenix WinNonlin) .
Q. How can researchers address discrepancies between computational predictions and experimental results in toxicity studies?
- Strategies :
- In Silico Tools : Cross-validate toxicity predictions (e.g., ProTox-II, Derek Nexus) with experimental data. Focus on hepatotoxicity and cardiotoxicity endpoints.
- In Vitro Tox : Use HepG2 cells for cytotoxicity (MTT assay) and hERG-transfected cells for cardiac risk assessment (patch-clamp).
- Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify off-target pathways in primary hepatocytes .
Methodological Challenges & Solutions
Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?
- Solutions :
- Prodrug Design : Esterify the hydroxyethyl group to enhance lipophilicity. Hydrolyze in vivo to regenerate the active form.
- BBB Models : Use in vitro co-cultures of brain endothelial cells and astrocytes (TEER measurement) or in situ perfusion in rodents .
Q. How can stereochemical purity impact biological activity, and what analytical methods ensure accuracy?
- Analysis :
- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD).
- Activity Comparison : Test isolated enantiomers in receptor binding assays to identify stereospecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
